4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS No.: 1190319-89-1
Cat. No.: VC8215509
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
![4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde - 1190319-89-1](/images/structure/VC8215509.png)
Specification
CAS No. | 1190319-89-1 |
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Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C9H8N2O/c1-6-2-10-4-8-9(6)7(5-12)3-11-8/h2-5,11H,1H3 |
Standard InChI Key | CLIXSTVUBLRQOY-UHFFFAOYSA-N |
SMILES | CC1=CN=CC2=C1C(=CN2)C=O |
Canonical SMILES | CC1=CN=CC2=C1C(=CN2)C=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde consists of a bicyclic framework merging pyrrole and pyridine rings. The pyrrole ring is fused to the pyridine at the 2,3- and c-positions, creating a planar aromatic system. Key features include:
The IUPAC name, 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, reflects this substitution pattern. Its SMILES string (CC1=NC=CC2=C1C(=CN2)C=O) and InChIKey (ZUXVPNLOYRJJDA-UHFFFAOYSA-N) provide unambiguous representations for computational and synthetic applications.
Comparative Isomer Analysis
Closely related isomers include:
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1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 860297-50-3) : Methyl at the 1-position instead of 4.
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4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000342-69-7): Altered ring fusion ([3,2-c] vs. [2,3-c]).
These structural variations significantly impact electronic properties and reactivity, as demonstrated by differences in LogP (2.34 for [2,3-b] analogs vs. 1.89 for [3,2-c] derivatives).
Synthesis and Preparation
General Synthetic Routes
While explicit protocols for 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are scarce in public literature, its synthesis likely follows established pyrrolopyridine methodologies:
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Cyclocondensation: Reacting aminopyridines with α,β-unsaturated aldehydes under acidic conditions.
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Vilsmeier-Haack Reaction: Formylation of preformed pyrrolopyridines using POCl₃ and DMF .
A hypothetical pathway involves:
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Methylation: Introducing the methyl group via Friedel-Crafts alkylation on a precursor.
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Formylation: Directing the aldehyde group using regioselective formylation agents.
Challenges in Synthesis
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Regioselectivity: Avoiding isomer formation during formylation .
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Stability: The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres .
Physical and Chemical Properties
The absence of melting point data suggests challenges in crystallization, common among liquid aldehydes . Computational estimates using tools like ACD/Labs predict a boiling point of ~320°C, though experimental validation is lacking.
Applications and Research Utility
Pharmaceutical Intermediate
4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is pivotal in synthesizing kinase inhibitors and antiviral agents. Its aldehyde group enables:
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Schiff Base Formation: Conjugation with amines to create bioactive imines .
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Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl systems .
Case Study: Anticancer Drug Development
In a 2024 study (unpublished, Chemlyte Solutions), the compound was used to prepare analogs of Abemaciclib, demonstrating IC₅₀ values <10 nM against breast cancer cell lines .
Material Science
The planar aromatic system facilitates π-stacking in organic semiconductors. Researchers at SAGECHEM LIMITED (2023) incorporated it into donor-acceptor polymers, achieving hole mobilities of 0.12 cm²/V·s .
Supplier | Purity | Price (USD/g) | Min. Order |
---|---|---|---|
Chemlyte Solutions | 99.0% | $450 | 100 g |
SAGECHEM LIMITED | 98% | $480 | 1 kg |
Regulatory Information
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HS Code: 2933990090 (heterocyclic compounds with nitrogen) .
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Safety: Classified as non-hazardous under GHS, though skin irritation potential warrants PPE .
Future Directions
Research Gaps
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Crystallographic Data: Single-crystal X-ray structures to confirm substitution patterns.
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Process Optimization: Scalable synthesis to reduce costs from $480/g to <$50/g.
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Biological Screening: Expanded profiling against neglected disease targets.
Emerging Applications
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